Chiral Differentiation from Symmetric Analogs
The sec‑butyl substituent contains a stereogenic center at the branching carbon, whereas common comparators such as 2‑(tert‑butyl)‑, 2‑isopropyl‑, and 2‑ethyl‑imidazo[1,2‑a]pyridine‑7‑carboxylic acid are achiral . The target compound is necessarily obtained as a racemate or can be resolved into its (R)‑ and (S)‑enantiomers, offering a dimension of stereochemical SAR that is structurally impossible with the tert‑butyl or isopropyl analogs [1].
One asymmetric carbon (chiral)
Achiral (no stereocenter)
| Evidence Dimension | Presence of stereogenic center in the 2‑alkyl side chain |
|---|---|
| Target Compound Data | One asymmetric carbon (C2 of sec‑butyl, MDL definition per Fluorochem) |
| Comparator Or Baseline | 2‑(tert‑butyl)imidazo[1,2‑a]pyridine‑7‑carboxylic acid (0 asymmetric carbons in alkyl chain) |
| Quantified Difference | Qualitative difference: chiral vs achiral |
| Conditions | Molecular structure analysis; InChI and MDL records from vendor databases |
Why This Matters
Chirality enables enantioselective biological studies and intellectual property differentiation that symmetric 2‑alkyl analogs cannot provide.
- [1] PubChem. Compound Summary for CID 71349082: 2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid. National Center for Biotechnology Information. Accessed 2026‑05‑03. View Source
